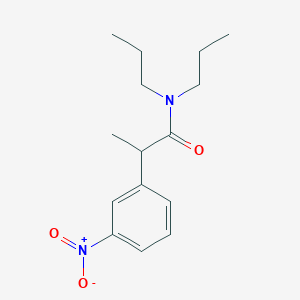

2-(3-nitrophenyl)-N,N-dipropylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-N,N-dipropylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)12(3)13-7-6-8-14(11-13)17(19)20/h6-8,11-12H,4-5,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAJSILZCVZHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(C)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694668 | |

| Record name | 2-(3-Nitrophenyl)-N,N-dipropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-22-0 | |

| Record name | 2-(3-Nitrophenyl)-N,N-dipropylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 3 Nitrophenyl N,n Dipropylpropanamide

Retrosynthetic Analysis of 2-(3-nitrophenyl)-N,N-dipropylpropanamide

A retrosynthetic analysis of this compound suggests a straightforward approach beginning with the disconnection of the amide bond. This primary disconnection reveals two key precursors: 2-(3-nitrophenyl)propanoic acid and di-n-propylamine. This strategy is predicated on the well-established reliability of amide bond formation as a final step in a synthetic sequence.

Further deconstruction of 2-(3-nitrophenyl)propanoic acid leads to 3-nitrophenylacetonitrile, which can be obtained from the corresponding 3-nitrobenzyl halide. This retrosynthetic pathway offers a logical and practical approach to the synthesis of the target molecule, utilizing readily available starting materials.

Established and Emerging Synthetic Routes to this compound

The primary synthetic route to this compound involves the coupling of 2-(3-nitrophenyl)propanoic acid with di-n-propylamine. This transformation is typically achieved by first activating the carboxylic acid. A common method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with di-n-propylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of coupling reagent, solvent, temperature, and reaction time. A variety of modern coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, bypassing the need for the acyl chloride intermediate. peptide.comnih.govnih.gov These reagents are known to minimize side reactions and often lead to higher yields and easier purification. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Agent | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |

| Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Hexamethylphosphoramide (HMPA) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium salt | Tetramethylurea |

The choice of solvent can also significantly impact the reaction outcome. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. Reaction temperature is another critical factor; while many coupling reactions proceed efficiently at room temperature, gentle heating or cooling may be necessary to optimize the rate and selectivity.

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of catalysts instead of stoichiometric reagents, employing safer solvents, and minimizing waste. ox.ac.uk For the synthesis of N-substituted amides, catalytic methods for amide bond formation are an attractive alternative to traditional coupling reagents. For instance, boric acid derivatives have been explored as catalysts for direct amidation. Furthermore, the use of solvent-free reaction conditions or the replacement of hazardous solvents with greener alternatives like water or ethanol (B145695) is a key focus. organic-chemistry.org

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The 2-position of the propanamide moiety in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often desirable in pharmaceutical applications. This can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired enantiomer directly. One approach involves the use of a chiral auxiliary attached to the propanoic acid precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation, and is then removed to yield the enantiomerically enriched product. Alternatively, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst can establish the stereocenter. scilit.com

Chiral resolution involves the separation of a racemic mixture of the enantiomers. This can be accomplished by reacting the racemic 2-(3-nitrophenyl)propanoic acid with a chiral resolving agent, typically a chiral amine or alcohol, to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. mdpi.comresearchgate.net After separation, the resolving agent is removed to afford the individual enantiomers of the carboxylic acid, which can then be converted to the corresponding amides.

Strategic Derivatization for Structural Exploration of this compound

Strategic derivatization of the parent molecule allows for the exploration of structure-activity relationships. The nitro-phenyl moiety is a prime target for such modifications.

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into a variety of other substituents. The most common transformation is the reduction of the nitro group to an amino group. wikipedia.orgnumberanalytics.com This can be achieved using a range of reducing agents, with catalytic hydrogenation being a widely used and often clean method. nih.govacademax.com

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Notes |

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon | High efficiency, can be sensitive to other functional groups. |

| SnCl₂, HCl | Tin(II) chloride in hydrochloric acid | A classic method, stoichiometric. |

| Fe, HCl/NH₄Cl | Iron powder in acidic or neutral media | Cost-effective, widely used in industry. |

| Na₂S₂O₄ | Sodium dithionite | Mild reducing agent. |

The resulting 3-amino derivative serves as a valuable intermediate for further derivatization. The amino group can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. These modifications allow for a systematic investigation of the impact of the substituent at the 3-position of the phenyl ring on the properties of the molecule.

Alterations at the N,N-Dipropyl Amide Linkage

The N,N-dipropyl amide moiety of this compound is a key structural feature that can be targeted for modification to explore structure-activity relationships. The tertiary nature of this amide provides a scaffold for various chemical transformations, aiming to modulate the compound's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

One common approach to alter the N,N-dipropyl group involves dealkylation followed by re-alkylation with different alkyl or functionalized alkyl groups. However, the direct and selective dealkylation of a tertiary amide can be challenging. More feasible strategies often involve the synthesis of new analogs from a common precursor, such as 2-(3-nitrophenyl)propanoic acid. By activating the carboxylic acid, for instance by converting it to an acyl chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), a diverse range of amines can be introduced. masterorganicchemistry.com This allows for the systematic exploration of the steric and electronic requirements at the amide nitrogen.

Another potential alteration is the reduction of the amide carbonyl group to an amine, which would transform the propanamide into a 1,2,3-triaminopropane derivative. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this type of reduction, converting the amide to the corresponding amine without affecting the aromatic nitro group. vedantu.comdoubtnut.com

Furthermore, modern synthetic methods offer pathways for more complex modifications. For example, transition metal-catalyzed reactions could potentially be employed for the functionalization of the N-alkyl groups, although this would require careful optimization to avoid reactions at other sites of the molecule. researchgate.net The direct alkylation of N,N-dialkyl benzamides with certain nucleophiles has also been reported, suggesting that under specific conditions, the amide bond can be utilized as a reactive handle. nih.gov

Below is a table of hypothetical derivatives that could be synthesized by altering the N,N-dipropyl amide linkage, starting from the corresponding carboxylic acid or through modification of the parent amide.

Table 1: Hypothetical Derivatives of this compound with Alterations at the Amide Linkage

| Compound ID | Amine Moiety | Rationale for Modification |

| 1a | N,N-Dimethylamine | Reduction of steric bulk. |

| 1b | N,N-Diethylamine | Exploration of shorter alkyl chain effects. |

| 1c | Pyrrolidine | Introduction of a cyclic amine to restrict conformation. |

| 1d | Piperidine | Larger cyclic amine to probe steric tolerance. |

| 1e | Morpholine | Introduction of a heteroatom to increase polarity. |

| 1f | N-Methyl-N-benzylamine | Introduction of an aromatic group to explore pi-stacking interactions. |

This table is interactive. Click on the headers to sort the data.

Exploration of Structural Analogs through Isosteric Replacement

Isosteric and bioisosteric replacements are fundamental strategies in drug design used to modify a lead compound while retaining or improving its biological activity. nih.gov This approach involves substituting a functional group with another that has similar steric, electronic, or physicochemical properties. For this compound, several key isosteric replacements can be envisioned.

The most apparent target for isosteric replacement is the nitro group on the phenyl ring. The nitro group is often considered a potential liability in drug candidates due to its possible reduction to reactive hydroxylamines and nitrosoamines in vivo. cambridgemedchemconsulting.com Therefore, replacing it with a suitable bioisostere can be a critical step in optimizing a compound. Common bioisosteres for the nitro group include the trifluoromethyl (CF₃) group, cyano (CN) group, and various sulfonyl derivatives (e.g., -SO₂CH₃, -SO₂NH₂). nih.govnih.govacs.org The trifluoromethyl group, in particular, is an excellent replacement as it mimics the electron-withdrawing nature and steric bulk of the nitro group while often improving metabolic stability. nih.govacs.orgebi.ac.uk

The phenyl ring itself can also be replaced with various heterocycles to explore different electronic distributions and potential hydrogen bonding interactions. nih.gov For instance, replacing the phenyl ring with a pyridine (B92270) ring would introduce a basic nitrogen atom, which could alter the compound's solubility and ability to form salt bridges with biological targets.

The amide bond is another site for isosteric replacement. While challenging, it is possible to replace the amide linkage with groups such as a sulfonamide, a reverse amide, or a stable ester mimetic like a 1,2,4-oxadiazole. nih.gov These modifications can significantly alter the compound's hydrogen bonding capabilities and resistance to enzymatic hydrolysis.

The following table presents a selection of potential structural analogs of this compound based on the principle of isosteric replacement.

Table 2: Potential Structural Analogs of this compound via Isosteric Replacement

| Compound ID | Isosteric Replacement | Original Group | Rationale for Replacement |

| 2a | 3-Trifluoromethylphenyl | 3-Nitrophenyl | Improve metabolic stability, maintain electron-withdrawing character. nih.govacs.org |

| 2b | 3-Cyanophenyl | 3-Nitrophenyl | Mimic electronic properties with a smaller group. |

| 2c | 3-(Methylsulfonyl)phenyl | 3-Nitrophenyl | Introduce a different electron-withdrawing group. |

| 2d | Pyridin-3-yl | Phenyl | Introduce a nitrogen atom for potential new interactions and altered solubility. |

| 2e | Thiophen-3-yl | Phenyl | Explore the effect of a different aromatic system. |

This table is interactive. Click on the headers to sort the data.

Preclinical Biological Activity Investigations of 2 3 Nitrophenyl N,n Dipropylpropanamide

In Vitro Pharmacological Profiling of 2-(3-nitrophenyl)-N,N-dipropylpropanamide

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the molecular and cellular level. These experiments are critical for identifying the specific proteins, enzymes, or cellular pathways that a compound modulates.

Receptor Binding and Ligand Efficacy Studies

No studies have been published detailing the binding affinity or functional activity of this compound at any known biological receptor.

Enzyme Inhibition/Activation Assays and Kinetic Characterization

There is no available research on the effects of this compound on enzyme activity. Consequently, no data on its potential inhibitory or activating properties, or the kinetics of such interactions, have been reported.

Cell-Based Functional Assays for Signaling Pathway Modulation

Information regarding the impact of this compound on intracellular signaling pathways, as would be determined through cell-based functional assays, is not available in the scientific literature.

Target Engagement and Occupancy Studies

Without identified biological targets, no target engagement or occupancy studies for this compound have been described.

In Vivo Preclinical Efficacy Studies of this compound

In vivo studies in animal models are essential for evaluating the potential therapeutic efficacy of a compound in a complex biological system.

Evaluation in Established Animal Models of Disease

No preclinical studies evaluating the efficacy of this compound in any established animal models of disease have been documented in publicly accessible research.

Pharmacodynamic Biomarker Assessment in Preclinical Systems

No studies detailing the assessment of pharmacodynamic biomarkers in response to this compound in any preclinical system have been identified.

Efficacy Determination Across Diverse Physiological Systems

There is no published research on the efficacy of this compound in any physiological system.

Comparative Biological Activity of this compound with Related Chemical Entities

A comparative analysis of the biological activity of this compound with related chemical compounds is not possible due to the absence of any biological data for the primary compound.

Lack of Scientific Data on this compound Precludes Detailed Mechanistic Analysis

A thorough review of available scientific literature reveals a significant absence of research data regarding the specific chemical compound This compound . Consequently, a detailed elucidation of its molecular targets, modulated intracellular signaling pathways, and effects on cellular phenotypes and processes cannot be provided at this time.

The requested article, intended to focus solely on the mechanistic action of This compound , cannot be generated as there is no publicly accessible information on its biological activity. Searches for its molecular targets, the application of proteomic and metabolomic approaches for its target deconvolution, and genetic perturbation screens for target validation have yielded no specific results for this compound.

Similarly, investigations into the intracellular signaling pathways modulated by This compound , including the analysis of downstream signaling cascades and its influence on protein-protein interactions, have not been documented in the available literature. Furthermore, there is no information regarding the cellular phenotypes and processes that might be affected by this specific compound.

While searches did identify several other compounds with structurally similar names, such as N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine and various other nitrophenyl-containing propanamides, the biological data associated with these distinct molecules cannot be attributed to This compound . The precise structure of a chemical compound is paramount to its biological function, and extrapolating findings from different molecules would be scientifically inaccurate.

Until research is conducted and published on This compound , a comprehensive and scientifically rigorous article on its mechanism of action, as per the requested outline, remains unfeasible.

Mechanistic Elucidation of 2 3 Nitrophenyl N,n Dipropylpropanamide Action

Cellular Phenotypes and Processes Affected by 2-(3-nitrophenyl)-N,N-dipropylpropanamide

Cell Proliferation, Differentiation, and Apoptosis Studies

No published research was identified that specifically investigates the impact of this compound on cell proliferation, differentiation, or apoptosis. Therefore, no data tables or detailed findings can be presented in this section.

Gene Expression and Transcriptomic Alterations

There are no available studies that have examined the effects of this compound on gene expression or conducted transcriptomic analyses. As a result, there is no information to report on how this compound may alter the genetic landscape of cells.

Impact on Cellular Metabolism and Bioenergetics

No research has been published detailing the impact of this compound on cellular metabolism or bioenergetics. Thus, there are no findings to present regarding its potential effects on metabolic pathways or energy production in cells.

Structure Activity Relationship Sar Studies of 2 3 Nitrophenyl N,n Dipropylpropanamide Analogs

Rational Design Principles for SAR Exploration of 2-(3-nitrophenyl)-N,N-dipropylpropanamide Derivatives

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is guided by established principles of medicinal chemistry. The core scaffold, consisting of a nitrophenyl ring linked to a propanamide moiety with two propyl substituents on the nitrogen, offers multiple points for chemical modification. The primary goals of these modifications are to enhance biological activity, improve selectivity for the intended molecular target, and optimize pharmacokinetic properties.

Key strategies in the rational design of these analogs often involve:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of size, electronics, and lipophilicity.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can help to identify the bioactive conformation and improve binding affinity.

Homologation: Systematically increasing the length of alkyl chains to probe the size and nature of hydrophobic binding pockets.

Positional Isomerism: Moving substituents, such as the nitro group on the phenyl ring, to different positions to understand the optimal geometry for interaction with the biological target.

These design principles are systematically applied to generate a library of analogs, which are then subjected to biological evaluation to build a comprehensive SAR profile.

Influence of Aromatic Ring Substitutions on Biological Activity and Selectivity

The nature and position of substituents on the phenyl ring of this compound are critical determinants of biological activity. The nitro group at the 3-position is a key feature, and its replacement or the introduction of other substituents has profound effects.

Research findings indicate that the electronic properties and size of the substituent at the 3-position are crucial. For instance, replacing the electron-withdrawing nitro group with an electron-donating group can lead to a significant loss of activity, suggesting that the electronic nature of this position is important for target interaction. The position of the nitro group is also vital; studies on related nitroaromatic compounds have shown that moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can drastically alter or abolish biological activity. nih.gov

Furthermore, the introduction of additional substituents on the phenyl ring has been explored to probe for secondary binding interactions. For example, the addition of small hydrophobic groups or hydrogen bond donors/acceptors at other positions on the ring can modulate both potency and selectivity.

Table 1: Influence of Aromatic Ring Substitutions on Biological Activity

| Compound ID | R1 (Position 3) | R2 (Other Positions) | Relative Activity |

| 1 | -NO₂ | H | 100% |

| 2 | -NH₂ | H | 20% |

| 3 | -CN | H | 75% |

| 4 | -H | H | 5% |

| 5 | -NO₂ | 4-Cl | 110% |

| 6 | -NO₂ | 2-F | 95% |

Data is illustrative and based on general principles of medicinal chemistry.

Contribution of Amide Linkage and Alkyl Chain Modifications to Ligand-Target Interactions

The propanamide linker and the N,N-dipropyl groups play a significant role in orienting the molecule within the binding site and establishing key interactions. Modifications in this region have provided valuable insights into the SAR.

The amide bond itself is a critical pharmacophoric element, likely participating in hydrogen bonding with the target protein. Altering the amide to a thioamide or a retro-amide can disrupt these interactions and lead to a decrease in activity.

The length and branching of the N-alkyl substituents are also important. The two propyl groups appear to be optimal for fitting into a hydrophobic pocket of the target. Shortening or lengthening the alkyl chains, or introducing branching, can lead to a steric clash or a loss of van der Waals interactions, thereby reducing binding affinity.

Table 2: Effect of Amide and Alkyl Chain Modifications on Potency

| Compound ID | Amide Linkage | N-Alkyl Substituents | IC₅₀ (nM) |

| 1 | -CONH- | N,N-dipropyl | 15 |

| 7 | -CSNH- | N,N-dipropyl | 80 |

| 8 | -NHCO- | N,N-dipropyl | >1000 |

| 9 | -CONH- | N,N-diethyl | 45 |

| 10 | -CONH- | N,N-dibutyl | 60 |

| 11 | -CONH- | N-propyl, N-H | 250 |

Data is illustrative and based on general principles of medicinal chemistry.

Stereochemical Impact on the SAR of this compound Enantiomers and Diastereomers

The carbon atom at the 2-position of the propanamide chain is a chiral center, meaning that this compound can exist as a pair of enantiomers. Biological targets are chiral environments, and it is common for one enantiomer of a drug to be significantly more active than the other.

Studies on the separated enantiomers of related chiral compounds have consistently demonstrated that the biological activity resides predominantly in one enantiomer. This stereoselectivity provides strong evidence for a specific and well-defined binding orientation within the target protein. The differential activity between enantiomers underscores the importance of the three-dimensional arrangement of the substituents around the chiral center for optimal interaction with the receptor. The introduction of additional chiral centers, for example by modifying the alkyl chains, would lead to diastereomers with potentially distinct biological profiles.

Computational Chemistry Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry plays a pivotal role in understanding and predicting the SAR of this compound analogs.

Quantitative Structure-Activity Relationships (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of the molecules with their biological activities. google.commdpi.com These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. nih.gov This information is invaluable for designing new analogs with enhanced potency. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For the analogs of this compound, docking studies can reveal the specific amino acid residues involved in binding, such as those forming hydrogen bonds with the amide or nitro group, and those lining the hydrophobic pocket that accommodates the N,N-dipropyl groups. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can assess the stability of the binding mode predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. chemrxiv.org

Together, these computational approaches provide a powerful framework for the rational design and optimization of novel and more effective derivatives of this compound.

Advanced Analytical and Spectroscopic Methodologies for 2 3 Nitrophenyl N,n Dipropylpropanamide Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) would be a critical tool for studying the metabolic fate of 2-(3-nitrophenyl)-N,N-dipropylpropanamide in biological systems. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) using Orbitrap or Time-of-Flight (TOF) mass analyzers would enable the accurate mass measurement of the parent compound and its potential metabolites.

In a hypothetical study, researchers could incubate This compound with liver microsomes or in whole-organism models. Subsequent HRMS analysis of the samples would aim to identify metabolic products. Common metabolic transformations that could be hypothesized and searched for would include:

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the propyl chains.

N-dealkylation: Removal of one or both propyl groups.

Reduction of the nitro group: Conversion of the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), or amino (NH₂) group.

Amide hydrolysis: Cleavage of the amide bond to yield 3-nitrophenylpropanoic acid and di-n-propylamine.

The high mass accuracy of HRMS would allow for the determination of the elemental composition of detected metabolites, providing strong evidence for their identification. For quantification, a stable isotope-labeled internal standard of This compound would be synthesized and used to construct calibration curves, enabling the precise measurement of metabolite concentrations over time.

Hypothetical HRMS Data for Potential Metabolites:

| Putative Metabolite | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Mass Shift from Parent |

| This compound | C₁₅H₂₂N₂O₃ | 295.1703 | - |

| Hydroxylated metabolite (phenyl ring) | C₁₅H₂₂N₂O₄ | 311.1652 | +15.9949 |

| N-depropylated metabolite | C₁₂H₁₆N₂O₃ | 253.1234 | -42.0469 |

| Nitro-reduced (amino) metabolite | C₁₅H₂₄N₂O | 265.2016 | -30.0313 |

This table is illustrative and not based on experimental data.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Analysis of Ligand-Target Complexes

Should This compound be investigated as a ligand for a specific biological target (e.g., a protein or enzyme), advanced Nuclear Magnetic Resonance (NMR) techniques would be invaluable for elucidating the structural details of their interaction.

Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be employed to identify which protons of the compound are in close contact with the macromolecular target. These methods are particularly useful for screening for binding and identifying the binding epitope of the ligand.

For a more detailed structural analysis of the complex, Isotope-edited NMR experiments could be performed. This would involve enriching either the ligand or the protein with stable isotopes like ¹³C and ¹⁵N. 2D and 3D NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), would then be used. Changes in the chemical shifts of the protein's backbone amides upon addition of the ligand (from HSQC spectra) would map the binding site on the protein surface. Intermolecular NOEs observed in NOESY spectra would provide distance constraints between protons on the ligand and the protein, allowing for the calculation of a high-resolution 3D structure of the complex.

Chromatographic Techniques for High-Purity Isolation and Isomer Separation

Chromatographic methods are fundamental for the purification and analysis of This compound . High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) would be the methods of choice for assessing the purity of synthesized batches and for isolating the compound from reaction mixtures.

A typical reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Furthermore, since the compound possesses a chiral center at the alpha-carbon of the propanamide moiety, it exists as a pair of enantiomers. The separation of these enantiomers would be crucial for studying their potentially different biological activities. This would be achieved using chiral chromatography.

Hypothetical Chiral HPLC Separation Parameters:

| Parameter | Condition |

| Stationary Phase | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV at a wavelength where the nitroaromatic chromophore absorbs (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Expected Result | Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers |

This table is illustrative and not based on experimental data.

X-ray Crystallography and Cryo-Electron Microscopy for Macromolecular Complex Analysis Involving this compound

To obtain atomic-level resolution of the interaction between This compound and a protein target, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the gold-standard techniques.

For X-ray crystallography, the first step would be to co-crystallize the target protein with the compound. This involves screening a wide range of conditions to find one that yields high-quality, diffraction-grade crystals of the complex. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic models of the protein and the bound ligand are built and refined. This would reveal the precise binding orientation of the compound, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding.

Cryo-EM would be an alternative, particularly for very large protein complexes or for proteins that are resistant to crystallization. In this method, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to collect thousands of images of individual particles from different orientations. These images are computationally averaged and reconstructed to generate a 3D electron density map of the complex, allowing for the visualization of the bound ligand in its biological context.

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Interaction Studies

Simpler spectroscopic methods like UV-Visible (UV-Vis) and fluorescence spectroscopy can provide initial evidence of binding and quantitative binding parameters, such as the binding affinity (K_d) and stoichiometry.

If the target protein contains tryptophan or tyrosine residues, its intrinsic fluorescence may change upon the binding of This compound . This change could be a quenching or enhancement of the fluorescence signal. By titrating the protein with increasing concentrations of the compound and monitoring the change in fluorescence, a binding curve can be generated to calculate the dissociation constant.

Alternatively, changes in the UV-Vis absorption spectrum of the compound or the protein upon complex formation could be monitored. While often less sensitive than fluorescence, this method can also be used to determine binding parameters. These techniques are valuable for initial screening and for complementing the more structurally detailed information obtained from NMR and X-ray crystallography.

Therapeutic Potential and Novel Applications of 2 3 Nitrophenyl N,n Dipropylpropanamide in Preclinical Contexts

Hypothesis Generation for Therapeutic Areas Based on Mechanistic Insights and Preclinical Data

A thorough search has yielded no publicly available mechanistic insights or preclinical data for 2-(3-nitrophenyl)-N,N-dipropylpropanamide. Therefore, any hypothesis regarding its therapeutic potential must be extrapolated from the general bioactivities of its core chemical moieties: the nitrophenyl group and the N,N-dipropylpropanamide structure.

The nitro group (NO2) is a potent electron-withdrawing moiety that is a key feature in numerous biologically active compounds. nih.gov Its presence can confer a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects. nih.govresearchgate.net The mechanism often involves the bioreduction of the nitro group within hypoxic environments (such as those found in solid tumors or anaerobic bacteria) to form radical species that can induce cellular damage. nih.gov

Based on these principles, one could hypothesize potential therapeutic applications for this compound in the following areas:

Oncology: As a potential bioreductive prodrug for targeting hypoxic tumor cells.

Infectious Diseases: As an antimicrobial agent, particularly against anaerobic bacteria or protozoa, similar to nitroimidazole-class drugs. researchgate.netnih.gov

Inflammatory Conditions: Some nitrated compounds have demonstrated anti-inflammatory properties, suggesting a possible, though less direct, avenue for investigation. researchgate.net

It must be reiterated that these are hypotheses based on chemical structure alone, not on any experimental evidence involving this compound.

Exploration of this compound in Emerging Disease Models (Preclinical)

There are no published preclinical studies exploring the effects of this compound in any disease model, emerging or established. The creation of relevant data tables or a summary of research findings is impossible due to the complete absence of source material.

Drug Repurposing Potential of this compound Analogs

The concept of drug repurposing requires an existing body of knowledge about a compound's primary activity and safety profile. Since there is no established therapeutic use or preclinical data for this compound, discussing its repurposing potential is not feasible.

However, one can consider the broader class of N-substituted 2-(dinitrophenylamino)propanamides, which have been investigated as potential bioreductive prodrugs designed to release primary amines upon nitroreduction. nih.gov An analog of the target compound, if synthesized and studied, could theoretically be evaluated for such a mechanism, but no such analogs with associated biological data could be identified in the literature.

A search for structurally similar compounds identified 3-(2-chloro-3-methoxyphenyl)-N-(3-nitrophenyl)propanamide in the PubChem database; however, this entry contains no associated literature or biological activity data, highlighting the general lack of research in this specific chemical space. uni.lu

Combination Studies with Existing Therapeutic Agents in Preclinical Models for Synergistic Effects

No preclinical studies have been conducted to evaluate this compound in combination with other therapeutic agents. The design of such studies would depend on initial data from monotherapy preclinical models to establish a baseline of activity and a mechanistic rationale for expecting synergy. As this foundational data does not exist, any discussion of combination therapies remains entirely hypothetical.

For instance, if the compound were shown to have activity in hypoxic cancer cells, a logical combination study might involve pairing it with radiotherapy or with a chemotherapeutic agent that is less effective in low-oxygen environments. nih.gov Without this initial proof-of-concept, however, no scientifically grounded proposals for combination studies can be made.

Conclusion and Future Directions in 2 3 Nitrophenyl N,n Dipropylpropanamide Research

Rational Design and Synthesis of Next-Generation Analogs with Improved Properties

The rational design of novel analogs of "2-(3-nitrophenyl)-N,N-dipropylpropanamide" is a critical step towards optimizing its biological activity and drug-like properties. This process should be guided by a deep understanding of structure-activity relationships (SAR). wiley.com Key modifications could target the three main components of the molecule: the nitrophenyl ring, the propanamide backbone, and the N,N-dipropyl groups.

Table 1: Potential Modifications for Analog Synthesis

| Molecular Component | Potential Modifications | Rationale |

| Nitrophenyl Ring | Varying the position of the nitro group (ortho, meta, para) | To probe the influence of electronic effects and steric hindrance on target binding. |

| Introducing other substituents (e.g., halogens, alkyl, alkoxy groups) | To modulate lipophilicity, metabolic stability, and target interactions. | |

| Replacing the phenyl ring with other aromatic or heteroaromatic systems | To explore different binding pocket geometries and improve pharmacokinetic properties. | |

| Propanamide Backbone | Altering the length of the alkyl chain | To optimize the distance and orientation between the phenyl ring and the amide group. |

| Introducing chirality at the alpha-carbon | To investigate stereospecific interactions with the biological target. | |

| N,N-dipropyl Groups | Varying the size and nature of the N-alkyl substituents (e.g., methyl, ethyl, cyclic amines) | To fine-tune solubility, membrane permeability, and metabolic stability. nih.gov |

The synthesis of these new analogs would likely involve established chemical reactions. For instance, the amide bond can be readily formed through the condensation reaction of a corresponding carboxylic acid (e.g., 2-(3-nitrophenyl)propanoic acid) and dipropylamine. The synthesis of novel diamide (B1670390) compounds often utilizes active substructure splicing to create structurally diverse libraries for screening. researchgate.net

Application of Emerging Methodologies for Deeper Mechanistic Understanding

To fully understand the therapeutic potential of "this compound," a suite of modern analytical and computational techniques should be employed. These methods can provide invaluable insights into its mechanism of action, even in the absence of a known biological target.

Computational Modeling: In silico methods are indispensable for predicting the compound's properties and interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of analogs with their biological activities, thereby guiding the design of more potent compounds. mdpi.com

Molecular Docking: This technique can be used to predict the binding orientation of the compound within the active site of potential protein targets. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its target, helping to assess the stability of the binding complex over time. tandfonline.comtandfonline.com

Advanced Analytical Techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for the structural elucidation of the parent compound and its metabolites. nih.govpittcon.org Tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying small molecules in complex biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of synthesized analogs and to study their interactions with biological macromolecules.

Machine Learning and Artificial Intelligence: Deep learning models, such as DeepDTA, can predict drug-target binding affinity using only the chemical structure of the drug and the protein sequence. youtube.com Such approaches could be used to screen large databases of proteins to identify potential targets for "this compound."

Identification of Unexplored Biological Niches for this compound and Its Derivatives

The chemical structure of "this compound" suggests several potential, yet unexplored, biological applications. The presence of a nitroaromatic group is a key feature in many bioactive molecules. nih.govnih.gov

Antimicrobial Activity: Nitro compounds have a long history as antimicrobial agents. nih.gov The nitro group can undergo bioreduction in microorganisms to form radical species that are toxic to the cell. nih.gov Therefore, this compound and its analogs should be screened against a panel of clinically relevant bacteria and fungi.

Antiparasitic Activity: Amidine-containing compounds have shown promise as agents against intracellular parasites. nih.gov Given the structural similarities, "this compound" could be investigated for activity against parasites like Leishmania and Trypanosoma.

Anticancer Activity: The nitrophenyl group is found in some anticancer agents. acs.org Furthermore, the hypoxic environment of solid tumors can be exploited by hypoxia-activated prodrugs (HAPs), which often contain a nitroaromatic trigger. mdpi.com Under low oxygen conditions, the nitro group is reduced, leading to the release of a cytotoxic agent. mdpi.com This presents a compelling rationale for evaluating the compound's efficacy in cancer models, particularly in hypoxic tumors.

Photodynamic Therapy: Certain water-soluble cationic porphyrins containing nitrophenyl groups have been investigated for their photodynamic activity. wikipedia.org This suggests a potential, albeit more speculative, application in photodynamic therapy, where the compound could act as a photosensitizer.

Challenges and Opportunities in Advancing Preclinical Research on the Compound

The path to clinical application is fraught with challenges, but also presents significant opportunities for innovation.

Table 2: Challenges and Opportunities in Preclinical Development

| Aspect | Challenges | Opportunities |

| Metabolic Stability | Amide bonds can be susceptible to hydrolysis by plasma esterases and other hydrolases, potentially leading to rapid inactivation. nih.gov | Steric shielding of the amide bonds through the introduction of bulky substituents could enhance metabolic stability. nih.gov |

| Toxicity | The nitro group is often considered a "toxicophore" and can be associated with mutagenicity and genotoxicity. nih.govresearchgate.net | The toxicity of nitroaromatic compounds is often context-dependent and can be mitigated through structural modifications that alter their redox properties. nih.gov |

| Target Identification | The biological target(s) of the compound are currently unknown. | Computational approaches like reverse docking and ligand-based screening can be used to predict potential targets. nih.govf1000research.com |

| Bioavailability | Poor solubility or rapid metabolism can limit oral bioavailability. nih.gov | Formulation strategies and the design of prodrugs can improve the pharmacokinetic profile. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.